molecular formula C9H10N2OS B12825642 ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol

((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol

Cat. No.: B12825642
M. Wt: 194.26 g/mol
InChI Key: SGFGZGUNMDXILF-UHFFFAOYSA-N
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Description

((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol is a benzimidazole derivative featuring a methoxy (-OCH₃) and a methanethiol (-CH₂SH) group attached to the methylene bridge at the 2-position of the benzimidazole core. This compound combines the electron-rich benzimidazole scaffold with sulfur and oxygen functionalities, making it a candidate for diverse applications, including coordination chemistry, catalysis, and antimicrobial agents.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethoxymethanethiol

InChI

InChI=1S/C9H10N2OS/c13-6-12-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,13H,5-6H2,(H,10,11)

InChI Key

SGFGZGUNMDXILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCS

Origin of Product

United States

Preparation Methods

Preparation via Chloromethyl Intermediate and Thiol Substitution

One common approach involves the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives, which are then reacted with thiol nucleophiles to introduce the methanethiol group.

  • Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

    This intermediate is prepared by chlorination of 2-(hydroxymethyl)-1H-benzimidazole using reagents such as thionyl chloride in an organic solvent like dichloromethane at controlled temperatures (15–30 °C). The reaction is typically stirred for about 1 hour to ensure complete conversion.

  • Step 2: Nucleophilic substitution with thiol

    The chloromethyl intermediate is then reacted with 2-mercapto-1H-benzimidazole or a related thiol compound in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a biphasic system (e.g., dichloromethane and water) at 5–20 °C for 2 hours, maintaining a pH of 10.0–10.5 to facilitate substitution.

  • Step 3: Workup and purification

    After completion, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is recrystallized from solvents such as ethyl acetate or methanol at temperatures ranging from 10 °C to 55 °C to yield the pure this compound compound.

This method is supported by detailed experimental data showing yields ranging from 40% to 70%, depending on scale and conditions, with purification steps ensuring high purity and crystallinity.

Alternative Coupling via Methanol Derivatives and Thiol Addition

Another approach involves the direct coupling of 2-(hydroxymethyl)-1H-benzimidazole with thiol reagents under basic conditions:

  • The hydroxymethyl benzimidazole is dissolved in ethanol or methanol.
  • Sodium hydroxide is added to generate the alkoxide intermediate.
  • The thiol compound is introduced, and the mixture is refluxed for 2 hours.
  • The reaction mixture is filtered to remove salts, concentrated, and the residue recrystallized.

This method benefits from milder conditions and avoids the use of chlorinating agents but may require longer reaction times and careful pH control.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, methanol, dichloromethane Biphasic systems used for substitution
Temperature 5–30 °C Controlled to avoid side reactions
Reaction Time 1–3 hours Sufficient for complete conversion
Base Sodium hydroxide (NaOH) Maintains pH 10–10.5 for substitution
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB) Enhances nucleophilic substitution
Purification Recrystallization from ethyl acetate/methanol Ensures high purity and yield
Yield 40–70% Dependent on scale and conditions

Research Findings and Analytical Data

  • The substitution reaction proceeds efficiently under basic conditions with phase transfer catalysis, yielding the desired methoxy-methanethiol benzimidazole derivatives in moderate to good yields.
  • Spectroscopic characterization (NMR, IR, MS) confirms the successful introduction of the methoxy and thiol groups at the 2-position of benzimidazole.
  • The reaction is scalable and reproducible, with purification steps critical for removing inorganic salts and unreacted starting materials.
  • Alternative synthetic routes involving direct coupling of hydroxymethyl benzimidazole with thiols provide milder conditions but may require optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

Chemistry

In chemistry, ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, benzimidazole derivatives, including this compound, have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Medicine

In medicine, benzimidazole derivatives are used in the development of pharmaceuticals. They have been studied for their potential to inhibit tumor growth and as therapeutic agents for various diseases .

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol involves its interaction with molecular targets in biological systems. For example, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s ability to form strong interactions with DNA and proteins makes it effective in promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) increase acidity of the thiol group, enhancing metal-binding capacity .
  • Methoxy groups improve solubility in polar solvents, as seen in 5-methoxy derivatives .
  • Thiol reactivity enables cyclization (e.g., thiazino derivatives) or alkylation, critical for drug design .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Reactivity
5-Methoxy-1H-benzo[d]imidazole 190–192 Soluble in DMSO, MeOH Stable under acidic conditions
5-Nitro-1H-benzo[d]imidazole-2-thiol 209–210 Poor in water Reactive thiol; forms disulfides
BIMPI N/A Organic solvents Chelates metals (e.g., Ag⁺)

Comparison :

  • The methoxy group in the target compound may lower melting points compared to nitro derivatives due to reduced crystallinity.
  • Thiol-containing analogs exhibit higher reactivity toward electrophiles (e.g., alkylation, oxidation) than methoxy-only derivatives .

Antimicrobial Activity ():

  • β-Lactam benzimidazoles : Showed inhibitory effects against Staphylococcus aureus (Gram-positive) but were inactive against Candida albicans.
  • Thiazino derivatives: Moderate activity linked to sulfur’s electron-donating capacity.

Implications for Target Compound :

  • The methoxy group may enhance membrane permeability, while the thiol could disrupt bacterial enzymes via metal coordination .

Coordination Chemistry ()

Benzimidazole derivatives with sulfur/oxygen donors form stable complexes with lanthanides and transition metals. For example:

  • Tris((1H-benzo[d]imidazol-2-yl)methyl)amine : Used in luminescent materials due to strong ligand-field effects.
  • Target Compound: The -OCH₃ and -SH groups could act as dual donors, enabling unique coordination modes compared to purely thiol-based ligands .

Biological Activity

The compound ((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Benzimidazole derivatives are known for their diverse pharmacological profiles, making them valuable in drug development. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound features a benzimidazole core, which is a bicyclic structure composed of a fused benzene and imidazole ring. The methoxy and thiol functional groups contribute to its reactivity and biological properties. The synthesis of benzimidazole derivatives typically involves condensation reactions, which can vary based on the desired substituents.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, various substituted benzimidazoles were synthesized and tested for their antibacterial activity against Staphylococcus aureus (MRSA) and Escherichia coli, revealing that some derivatives had superior bactericidal activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundActivity Against MRSA (MIC µg/mL)Activity Against E. coli (MIC µg/mL)
7a816
7b48
7c1632

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Several studies have reported that benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The mechanism of action often involves induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
In a recent study, compounds derived from benzimidazole were evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity:

Table 2: Cytotoxicity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
6hHepG215.4
6iMCF-712.3
6jHCT11618.7

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies have shown that these compounds can act as inhibitors of key kinases involved in cancer progression, such as EGFR and HER2. The binding interactions enhance the compound's efficacy in inducing apoptosis by upregulating pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

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